molecular formula C18H14 B8244210 4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl

4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl

Cat. No. B8244210
M. Wt: 230.3 g/mol
InChI Key: VBXFRQIMDOSQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C18H14 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Interaction with Biological Systems

Polychlorinated biphenyls, including structures similar to 4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl, have been studied for their impact on biological systems. One study investigated the effects of various chlorinated biphenyl isomers on quail hepatic microsomal enzymes. The results indicated that the residue levels and effects on enzymes varied depending on the isomeric structure and degree of chlorination. Notably, 4,4′-dichlorobiphenyl significantly affected enzyme activity based on feeding duration and level (Bunyan & Page, 1978).

Protective Effects on Hepatocytes

Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate, a compound related to 4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl, demonstrated protective effects against chemically induced damages in isolated suspended rat hepatocytes. The study indicated a decrease in membranal lipid peroxidation and cell surface damage under a scanning electron microscope (Fu & Liu, 1992).

Endothelin Antagonist Activity

Biphenylsulfonamide endothelin antagonists have been explored for their medical applications. A study on a series of mono- and disubstituted biphenylsulfonamide analogues, structurally related to 4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl, revealed potential therapeutic uses as endothelin antagonists, especially for compounds like BMS-187308 which showed improved binding and functional activity, as well as good oral activity in inhibiting the pressor effect caused by ET-1 infusion in rats (Murugesan et al., 1998).

Influence on Hepatic Function

The influence of halogen substituents at the 4- and 4'-positions of biphenyl on hepatic function was investigated. While some compounds induced marked induction of hepatic mono-oxygenases and proliferation of the hepatic smooth endoplasmic reticulum, others like 4,4'-diiodobiphenyl showed no morphological or biochemical alterations despite high hepatic residues. This underlines the significance of structural variations in determining the biological influence of halogenated biphenyls (Ecobichon et al., 1977).

properties

IUPAC Name

4-ethynyl-1-(4-ethynyl-2-methylphenyl)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-5-15-7-9-17(13(3)11-15)18-10-8-16(6-2)12-14(18)4/h1-2,7-12H,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXFRQIMDOSQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)C2=C(C=C(C=C2)C#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.